An In-depth Technical Guide to the Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one
An In-depth Technical Guide to the Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, a compound of interest in medicinal chemistry and drug discovery. The dihydroquinolinone scaffold is a privileged structure found in numerous biologically active molecules. The introduction of bromine atoms at the 6 and 8 positions, along with an N-isopropyl group, offers unique opportunities for further functionalization and the exploration of structure-activity relationships (SAR).
This document will delve into a multi-step synthetic strategy, elucidating the rationale behind each experimental choice and providing detailed protocols. The synthesis is logically divided into three core stages: synthesis of the N-isopropylaniline precursor, construction of the dihydroquinolinone core, and the final regioselective bromination.
I. Synthetic Strategy and Retrosynthetic Analysis
The target molecule, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, can be disconnect through a retrosynthetic approach. The final bromination step suggests a 1-isopropyl-2,3-dihydroquinolin-4(1H)-one precursor. This dihydroquinolinone can be envisioned to form via an intramolecular Friedel-Crafts acylation of an N-isopropyl-N-phenyl-β-alanine derivative. This precursor, in turn, can be synthesized from N-isopropylaniline.
II. Stage 1: Synthesis of N-Isopropylaniline
N-isopropylaniline is a crucial intermediate in various chemical syntheses, including the production of pharmaceuticals and pesticides.[1] It can be synthesized through several methods, with the reductive amination of aniline with acetone being a common and efficient approach.[2]
Experimental Protocol: Reductive Amination
This protocol is based on the catalytic hydrogenation of the Schiff base formed between aniline and acetone.[2]
Materials:
-
Aniline
-
Acetone
-
Platinum catalyst (e.g., Platinum on carbon)
-
Hydrogen gas
-
Solvent (e.g., Tetrahydrofuran)[3]
-
Anhydrous potassium carbonate[3]
Procedure:
-
In a suitable reaction vessel, a mixture of aniline and acetone in tetrahydrofuran is stirred under a nitrogen atmosphere.[3]
-
A catalytic amount of platinum on carbon is added to the mixture.
-
The reaction vessel is then placed under a hydrogen atmosphere.
-
The reaction is stirred at a controlled temperature and pressure until the consumption of hydrogen ceases.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by distillation to yield N-isopropylaniline.
| Reagent/Solvent | Molar Ratio (relative to Aniline) | Key Role |
| Aniline | 1.0 | Starting material |
| Acetone | 1.0 - 1.5 | Isopropyl source |
| Platinum on Carbon | Catalytic | Hydrogenation catalyst |
| Hydrogen Gas | Excess | Reducing agent |
| Tetrahydrofuran | - | Solvent |
III. Stage 2: Construction of the 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one Core
The formation of the dihydroquinolinone ring can be achieved through an intramolecular Friedel-Crafts acylation. This classic reaction involves the cyclization of a suitable carboxylic acid derivative onto an aromatic ring in the presence of a Lewis acid catalyst.[4]
Conceptual Workflow for Dihydroquinolinone Formation
Caption: Workflow for the synthesis of the dihydroquinolinone core.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Step A: Synthesis of N-isopropyl-N-phenyl-3-chloropropanamide
-
N-isopropylaniline is reacted with 3-chloropropionyl chloride in an inert solvent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Step B: Cyclization
-
The N-isopropyl-N-phenyl-3-chloropropanamide is treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), in an appropriate solvent.
-
The Lewis acid activates the carbonyl group, facilitating an intramolecular electrophilic attack of the aromatic ring to form the six-membered dihydroquinolinone ring.[5]
-
The reaction is typically heated to drive the cyclization to completion.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is then purified by chromatography or recrystallization.
| Reagent/Catalyst | Molar Ratio (relative to Precursor) | Key Role |
| N-isopropyl-N-phenyl-3-chloropropanamide | 1.0 | Cyclization precursor |
| Aluminum Chloride (AlCl₃) | >1.0 | Lewis acid catalyst |
| Solvent (e.g., Dichloromethane) | - | Reaction medium |
Causality in Experimental Choices: The use of a Lewis acid like AlCl₃ is crucial as it complexes with the carbonyl oxygen, increasing the electrophilicity of the acyl group and promoting the intramolecular aromatic substitution.[5]
IV. Stage 3: Regioselective Bromination
The final step in the synthesis is the dibromination of the 1-isopropyl-2,3-dihydroquinolin-4(1H)-one core. The nitrogen atom of the dihydroquinolinone ring is an activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring.[6]
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Final bromination step to yield the target compound.
Experimental Protocol: Direct Bromination
This protocol is adapted from established procedures for the bromination of related heterocyclic systems.[6]
Materials:
-
1-Isopropyl-2,3-dihydroquinolin-4(1H)-one
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the 1-isopropyl-2,3-dihydroquinolin-4(1H)-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6]
-
Cool the solution in an ice bath.
-
Prepare a solution of molecular bromine (approximately 2.2 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the dihydroquinolinone, maintaining a low temperature.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice water and neutralize the excess acid with a saturated solution of sodium bicarbonate.[6]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.
| Reagent/Solvent | Molar Ratio (relative to Dihydroquinolinone) | Key Role |
| 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one | 1.0 | Substrate |
| Molecular Bromine (Br₂) | ~2.2 | Brominating agent |
| Glacial Acetic Acid | - | Solvent |
Trustworthiness of the Protocol: This bromination protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its structure and purity. The regioselectivity is dictated by the strong directing effect of the nitrogen atom within the quinolinone ring system.
V. Characterization and Analysis
The final product, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, should be characterized using modern analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic signals for the aromatic protons, the isopropyl group, and the dihydroquinolinone core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
Melting Point: A sharp melting point will indicate the purity of the synthesized compound.
VI. Conclusion
The synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one can be effectively achieved through a logical, multi-step sequence involving the synthesis of an N-isopropyl aniline precursor, construction of the dihydroquinolinone core via an intramolecular Friedel-Crafts acylation, and a final regioselective bromination. This guide provides a robust framework for researchers to produce this valuable compound for further investigation in drug discovery and development programs. The principles and protocols outlined herein are based on well-established chemical transformations, ensuring a high degree of confidence in their successful application.
References
-
Royal Society of Chemistry. One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
ACS Publications. Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones | The Journal of Organic Chemistry. Available from: [Link]
-
PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]
-
ACS Publications. Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones | The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]
-
ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation. Available from: [Link]
- Google Patents. DE2153792B2 - Process for the preparation of N-isopropylaniline.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
NIH. N-Isopropylaniline | C9H13N | CID 13032 - PubChem. Available from: [Link]
-
ResearchGate. Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. Available from: [Link]
-
PMC. 6,8-Dibromoquinoline. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. DE2153792B2 - Process for the preparation of N-isopropylaniline - Google Patents [patents.google.com]
- 3. Synthesis routes of N-Isopropylaniline [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
